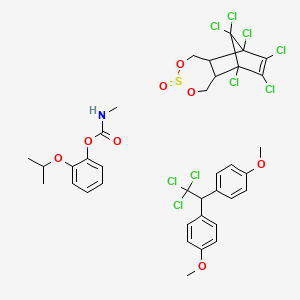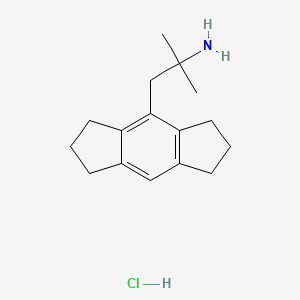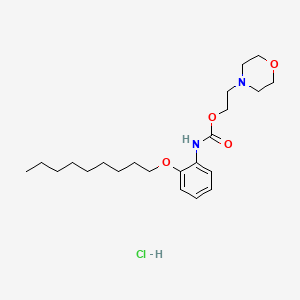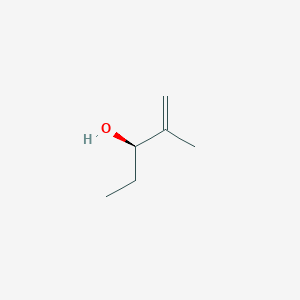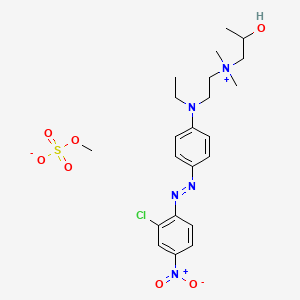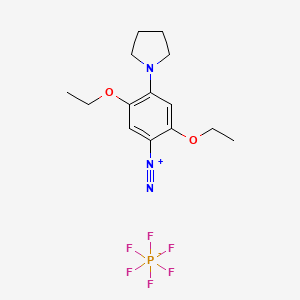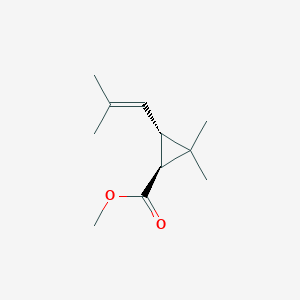
Methyl chrysanthemate, trans-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl chrysanthemate, trans-(-)-, is an organic compound that belongs to the class of esters. It is derived from chrysanthemic acid, which is related to a variety of natural and synthetic insecticides. This compound is known for its role in the synthesis of pyrethroids, a class of insecticides that are widely used due to their effectiveness and low toxicity to humans and animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl chrysanthemate, trans-(-)-, can be synthesized through several methods. One common approach involves the reaction of isopropylidenediphenylsulfurane with methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-enoate. This reaction proceeds through a cyclopropanation mechanism, followed by hydrolysis of the ester . Another method involves the use of methyl 4-oxobutenoate or 3-methylbut-2-en-1-ol as starting materials, which undergo a series of reactions to form the desired product .
Industrial Production Methods
Industrial production of methyl chrysanthemate, trans-(-)-, typically involves the cyclopropanation of a diene, followed by hydrolysis of the ester. This process yields a mixture of cis- and trans-isomers, which can be separated to obtain the pure trans-(-)-isomer .
Análisis De Reacciones Químicas
Types of Reactions
Methyl chrysanthemate, trans-(-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chrysanthemic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include chrysanthemic acid, alcohol derivatives, and various substituted esters .
Aplicaciones Científicas De Investigación
Methyl chrysanthemate, trans-(-)-, has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl chrysanthemate, trans-(-)-, involves its interaction with the nervous system of insects. It targets sodium channels, causing prolonged depolarization of nerve cells, which leads to paralysis and death of the insect . The compound’s effectiveness is due to its ability to bind to specific sites on the sodium channels, disrupting normal nerve function .
Comparación Con Compuestos Similares
Similar Compounds
Chrysanthemic acid: The parent compound from which methyl chrysanthemate is derived.
Ethyl chrysanthemate: Another ester of chrysanthemic acid with similar properties.
Norchrysanthemic acid: A related compound with significant vapor action at room temperature.
Uniqueness
Methyl chrysanthemate, trans-(-)-, is unique due to its high effectiveness as an insecticide and its relatively low toxicity to non-target organisms. Its specific interaction with sodium channels in insects makes it a valuable compound in pest control .
Propiedades
Número CAS |
26770-96-7 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m0/s1 |
Clave InChI |
ITNHSNMLIFFVQC-DTWKUNHWSA-N |
SMILES isomérico |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OC)C |
SMILES canónico |
CC(=CC1C(C1(C)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


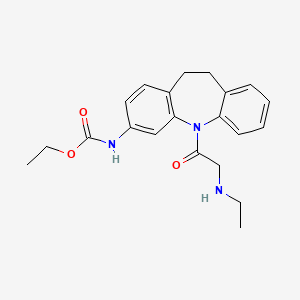
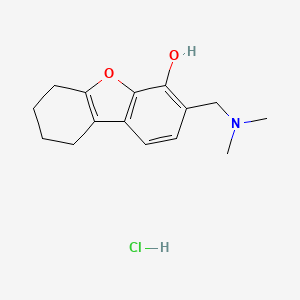
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)


